Cas no 143759-63-1 (1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylamino)methyl]-)

1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylamino)methyl]- structure
143759-63-1 structure
Productnaam:1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylamino)methyl]-
CAS-nummer:143759-63-1
MF:C29H35F2N3O
MW:479.604514360428
CID:145775
PubChem ID:3072701

1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylamino)methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylamino)methyl]-
    • 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(phenylamino)propyl)piperazine
    • 1-anilino-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol
    • YIBOKAQCZWKXIM-UHFFFAOYSA-N
    • 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylamino)methyl)-
    • 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-phenylaminopropyl)piperazine
    • CHEMBL58192
    • 1-[4,4-Bis(4-fluorophenyl)butyl]-4-(2-hydroxy-3-phenylaminopropyl)piperazine
    • 143759-63-1
    • 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylamino)methyl)-1-piperazineethanol
    • DTXSID00932014
    • 1-Anilino-3-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}propan-2-ol
    • SCHEMBL4760958
    • PD161187
    • Inchi: InChI=1S/C29H35F2N3O/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-33-17-19-34(20-18-33)22-28(35)21-32-27-5-2-1-3-6-27/h1-3,5-6,8-15,28-29,32,35H,4,7,16-22H2
    • InChI-sleutel: YIBOKAQCZWKXIM-UHFFFAOYSA-N
    • LACHT: FC1C=CC(C(C2C=CC(F)=CC=2)CCCN2CCN(CC(CNC3C=CC=CC=3)O)CC2)=CC=1

Berekende eigenschappen

  • Exacte massa: 479.27505
  • Monoisotopische massa: 479.275
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 11
  • Complexiteit: 544
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.5
  • Topologisch pooloppervlak: 38.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.175
  • Kookpunt: 627°C at 760 mmHg
  • Vlampunt: 333°C
  • Brekindex: 1.59
  • PSA: 38.74
Aanbevolen leveranciers
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.